molecular formula C16H19N3O3S B3448764 2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3448764
M. Wt: 333.4 g/mol
InChI Key: HIQDEFONTIPPMJ-UHFFFAOYSA-N
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Description

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aniline derivative, a pyridine ring, and a sulfonyl group

Preparation Methods

The synthesis of 2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps. One common method starts with the preparation of 2-ethyl-N-methylsulfonylaniline, which is then reacted with pyridine-3-ylacetyl chloride under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the biological context, but typically include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide include:

    2-(2-ethyl-N-methylsulfonylanilino)acetic acid: Differing by the presence of an acetic acid group instead of a pyridine ring.

    Methyl 2-(2-ethyl-N-methylsulfonylanilino)acetate: Similar structure but with a methyl ester group.

    2-[2-ethyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide: Contains additional phenylsulfanyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-13-7-4-5-9-15(13)19(23(2,21)22)12-16(20)18-14-8-6-10-17-11-14/h4-11H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQDEFONTIPPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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